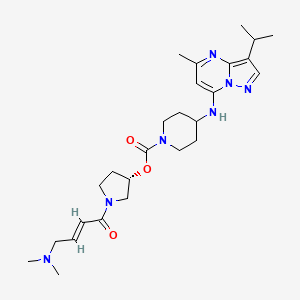
H-Gly-Leu-Leu-Trp-Val-Glu-Val-Gly-Gly-Glu-Gly-Pro-Gly-Pro-Thr-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
gG-2p20: is a peptide derived from glycoprotein G-2 of Herpes Simplex Virus-2 (HSV-2). Its sequence corresponds to amino acids 190–205 of this glycoprotein .
Preparation Methods
Synthetic Routes:: The synthetic route for gG-2p20 involves solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Protecting groups ensure selective coupling, and deprotection steps allow for subsequent additions. The final peptide is cleaved from the resin and purified.
Reaction Conditions::Coupling Reactions: Amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt).
Deprotection: Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).
Cleavage: The peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production:: While gG-2p20 is primarily synthesized in research laboratories, industrial-scale production is limited due to its specialized applications.
Chemical Reactions Analysis
Reactions::
Proinflammatory Effects: gG-2p20 recruits and activates phagocytic cells, leading to reduced function and viability of natural killer (NK) cells.
Other Reactions: Further investigations are needed to explore additional reactions.
Phagocytic Activation: Involves cytokines and chemokines.
NK Cell Function Reduction: Mechanisms may involve immune signaling pathways.
Proinflammatory Response: Activation of immune cells and modulation of immune function.
Scientific Research Applications
gG-2p20 finds applications in:
Immunology: Studying immune responses and inflammation.
Virology: Investigating HSV-2 pathogenesis.
Therapeutics: Potential as an immunomodulatory agent.
Mechanism of Action
The exact mechanism remains under investigation. gG-2p20 likely interacts with immune receptors, influencing immune cell behavior and cytokine production.
Comparison with Similar Compounds
While gG-2p20 is unique due to its viral origin, other proinflammatory peptides exist. Notable examples include:
CCL2 (MCP-1): A chemokine involved in inflammation.
IL-1β: A proinflammatory cytokine.
Properties
Molecular Formula |
C67H102N16O21 |
|---|---|
Molecular Weight |
1467.6 g/mol |
IUPAC Name |
(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[2-[(2S)-2-[[2-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H102N16O21/c1-33(2)24-43(75-48(85)27-68)60(96)77-44(25-34(3)4)61(97)78-45(26-38-28-69-40-15-11-10-14-39(38)40)62(98)80-56(36(7)8)66(102)76-42(19-21-54(92)93)59(95)79-55(35(5)6)65(101)71-29-49(86)70-30-50(87)74-41(18-20-53(90)91)58(94)72-31-51(88)82-22-12-16-46(82)63(99)73-32-52(89)83-23-13-17-47(83)64(100)81-57(37(9)84)67(103)104/h10-11,14-15,28,33-37,41-47,55-57,69,84H,12-13,16-27,29-32,68H2,1-9H3,(H,70,86)(H,71,101)(H,72,94)(H,73,99)(H,74,87)(H,75,85)(H,76,102)(H,77,96)(H,78,97)(H,79,95)(H,80,98)(H,81,100)(H,90,91)(H,92,93)(H,103,104)/t37-,41+,42+,43+,44+,45+,46+,47+,55+,56+,57+/m1/s1 |
InChI Key |
KKWBTFWTAVUNSC-NMUKIVKQSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]acetic acid](/img/structure/B10822507.png)
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B10822512.png)










